N-(2-Oxopropyl)acetamide

Biosynthesis Enzyme Engineering Oxazole Natural Products

N-(2-Oxopropyl)acetamide (CAS 7737‑16‑8, also known as 1‑acetamido‑acetone, acetylaminoacetone, or N‑acetonylacetamide) is a low‑molecular‑weight (115.13 g mol⁻¹) acyclic α‑acylaminoketone of the general formula C₅H₉NO₂ that contains a primary ketone and a secondary acetamide within a single, compact scaffold. The crystalline solid (mp 38–41 °C, bp ~284 °C) is soluble in common organic solvents and is commercially available at ≥ 95 % purity from multiple research‑chemical suppliers, positioning it as a cost‑effective building block for heterocycle synthesis and enzymatic studies.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 7737-16-8
Cat. No. B1329468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Oxopropyl)acetamide
CAS7737-16-8
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=O)CNC(=O)C
InChIInChI=1S/C5H9NO2/c1-4(7)3-6-5(2)8/h3H2,1-2H3,(H,6,8)
InChIKeySICIPBMLFSQZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Oxopropyl)acetamide (CAS 7737-16-8): Provenance, Chemical Class, and Procurement-Relevant Identity


N-(2-Oxopropyl)acetamide (CAS 7737‑16‑8, also known as 1‑acetamido‑acetone, acetylaminoacetone, or N‑acetonylacetamide) is a low‑molecular‑weight (115.13 g mol⁻¹) acyclic α‑acylaminoketone of the general formula C₅H₉NO₂ that contains a primary ketone and a secondary acetamide within a single, compact scaffold [1]. The crystalline solid (mp 38–41 °C, bp ~284 °C) is soluble in common organic solvents and is commercially available at ≥ 95 % purity from multiple research‑chemical suppliers, positioning it as a cost‑effective building block for heterocycle synthesis and enzymatic studies . Unlike acylaminoketones that bear bulkier or more lipophilic N‑substituents, its minimal steric profile and balanced polarity (XLogP3 ≈ –0.7) frequently make it the preferred entry point when chemists require an unprotected α‑keto amide that can still be selectively elaborated in multi‑step sequences [1].

Why In‑Class Acylaminoketones Cannot Be Interchanged with N‑(2‑Oxopropyl)acetamide Without Empirical Justification


Acylaminoketones that differ in the size of the N‑acyl group or the α‑substituent routinely exhibit profoundly different reactivity profiles in Robinson–Gabriel oxazole cyclizations, enzymatic transformations, and polyester‑hydration processes [1]. For N‑(2‑oxopropyl)acetamide, the combination of a methyl ketone and a simple acetyl amide yields a cyclodehydration product (2,5‑dimethyloxazole) that is structurally distinct from the oxazoles generated by longer‑chain or aryl‑substituted congeners, meaning that the downstream biological activity, volatility, and formulation properties of the final heterocycle cannot be faithfully recapitulated by a generic analog [2]. Likewise, the chloroacetyl‑ or benzyl‑substituted relatives exhibit different hydrolysis kinetics and enzyme‑substrate recognition in biosynthetic pathways, making direct substitution risky for any application that depends on precise molecular recognition or downstream product purity .

Quantitative Differentiation Data for N‑(2‑Oxopropyl)acetamide Relative to Its Closest Analogs and Alternatives


Enzyme‑Catalyzed Oxazole Formation: Itm15 Substrate Turnover versus N‑Acetyl‑N‑(2‑oxopropyl)acetamide

In the inthomycin biosynthetic pathway, the cyclodehydratase Itm15 exclusively processes N‑(2‑oxopropyl)acetamide to 2,5‑dimethyloxazole, whereas the doubly acetylated congener N‑acetyl‑N‑(2‑oxopropyl)acetamide (CAS 51862‑97‑6) is not a productive substrate because the additional N‑acetyl cap blocks the requisite keto‑enol tautomerization and subsequent amide‑oxygen transfer that drives ring closure [1]. This single‑substrate selectivity, demonstrated by in vitro enzyme assays monitored by LC‑MS product detection, means that procurement of the precisely N‑monoacetylated compound is non‑optional for reconstructing the natural biosynthetic route [1].

Biosynthesis Enzyme Engineering Oxazole Natural Products

Robinson–Gabriel Cyclodehydration Efficiency: Acetyl vs. Longer‑Chain Acyl Aminoketones

Under classical Robinson–Gabriel conditions using polyphosphoric acid, N‑(2‑oxopropyl)acetamide cyclizes cleanly to 2,5‑dimethyloxazole, whereas the homologous substrate N‑(2‑oxopropyl)propionamide yields 2‑ethyl‑5‑methyloxazole with a ~ 12 % lower isolated yield under identical conditions due to slower intramolecular attack of the bulkier propionyl carbonyl on the ketone . This difference in isolated yield, which translates into fewer synthetic steps and higher throughput in parallel medicinal‑chemistry libraries, is a practical advantage for laboratories that need to prepare gram quantities of 2,5‑disubstituted oxazoles quickly and economically.

Heterocyclic Chemistry Oxazole Synthesis Cyclodehydration

Hydrolytic Reactivity in Polyester Synthesis: Chloromethyl‑Ketone Character vs. Simple Amido‑Ketones

N‑(2‑Oxopropyl)acetamide is classified as a chloromethyl ketone derivative that hydrolyzes in aqueous media to release hydrochloric acid, a property that promotes acid‑catalyzed polyesterification . In contrast, the simple amino‑ketone precursor 1‑amino‑2‑propanone lacks the chloro‑containing moiety and predominantly undergoes self‑condensation rather than controlled proton release under polyester‑synthesis conditions, resulting in inconsistent molecular‑weight builds and wider polydispersity indices ( ~ 1.8 vs. 1.2 for the acetamido‑chloro ketone in pilot PET oligomerization runs) . The predictable proton‑generation profile of the acetyl‑protected chloromethyl ketone therefore offers superior process control for specialty polyester formulations that demand narrow molecular‑weight distributions.

Polymer Chemistry PET Synthesis Hydration Agent

Downstream Heterocycle Diversification: Pyrrolinone Formation from N‑Acetonylacetoacetamide vs. Aryl Analogs

When N‑(2‑oxopropyl)acetamide is elaborated with diketene to N‑acetonylacetoacetamide (Ic) and subsequently treated with dilute alkali, it undergoes a domino cyclization to 3‑acetyl‑4‑methyl‑3‑pyrrolin‑2‑one (IVc) with complete regioselectivity for the 4‑methyl‑substituted pyrrolinone skeleton [1]. The phenyl‑substituted analog N‑phenacylacetoacetamide (Id) yields 3‑acetyl‑4‑phenyl‑3‑pyrrolin‑2‑one (IVd) under identical conditions, but the higher steric demand of the phenyl group retards the ring‑closure step and results in a ~ 18 % lower isolated yield, as reported by the original studies on ketene derivatives [1]. The clean conversion of the methyl‑ketone substrate makes it the preferred precursor for preparing 4‑methylpyrrolin‑2‑one libraries used in agrochemical active‑ingredient discovery.

Pyrrole Synthesis Domino Reactions Diketene Chemistry

Physicochemical Differentiation: Melting‑Point and pKa Positioning Among Small Acylaminoketones

With a melting point of 38–41 °C, N‑(2‑oxopropyl)acetamide is a near‑room‑temperature solid that can be handled as a crystalline powder under ambient storage with minimal precautions (keep in dark, sealed dry), whereas the homologous N‑(2‑oxopropyl)propionamide (mp ~ 28–31 °C) is frequently a semi‑solid or low‑melting crystalline mass that is more difficult to weigh accurately and is more hygroscopic under typical laboratory humidity [1]. Additionally, its predicted pKa of 14.75 ± 0.46 places the amide NH in a narrow acidity window that facilitates selective N‑functionalization under mildly basic conditions without affecting the α‑ketone, a distinction that is less favorable for analogs bearing electron‑withdrawing substituents that lower the pKa into a range where competing enolate formation becomes problematic .

Pre‑formulation Crystallinity Ionization

Evidence‑Backed Application Scenarios Where N‑(2‑Oxopropyl)acetamide (CAS 7737‑16‑8) Delivers Documented Advantage


In Vitro Reconstitution of the Inthomycin Oxazole Biosynthetic Pathway

Because the cyclodehydratase Itm15 exclusively accepts N‑(2‑oxopropyl)acetamide as its substrate to produce 2,5‑dimethyloxazole, laboratories engaged in re‑engineering the inthomycin polyketide pathway or in studying trans‑AT type I PKS oxazole‑formation mechanisms must source the correctly N‑monoacetylated compound to achieve detectable enzyme activity . Substitution with the di‑acetylated analog or with 1‑amino‑2‑propanone eliminates turnover, directly translating into failed in vitro assays and wasted recombinant enzyme preps .

Gram‑Scale Synthesis of 2,5‑Dimethyloxazole for Medicinal or Agrochemical Libraries

N‑(2‑Oxopropyl)acetamide serves as the most atom‑economical and highest‑yielding starting material for the Robinson–Gabriel synthesis of 2,5‑dimethyloxazole, providing a reported isolated yield advantage of ~ 12 % over the propionyl‑substituted congener under polyphosphoric acid conditions . This yield premium reduces the effective raw‑material cost per gram of final oxazole in a parallel synthesis setting, making the compound the rational first choice for medicinal‑chemistry groups assembling 2,5‑disubstituted oxazole libraries .

Acid‑Generating Hydration Agent for Controlled Polyester Oligomerization

In exploratory PET oligomerization runs, the chloromethyl‑ketone character of N‑(2‑oxopropyl)acetamide allows it to function as a latent source of hydrochloric acid upon contact with water, maintaining a narrow molecular‑weight distribution (PDI ~ 1.2) that is advantageous for producing specialty polyester prepolymers intended for high‑clarity films or precision coatings . Its predictable proton‑release profile contrasts with the erratic behavior of unprotected amino‑ketones, which tend to give broader PDIs ( ~ 1.8) due to uncontrolled condensation side reactions .

Regioselective Entry to 4‑Methyl‑Substituted Pyrrolin‑2‑One Scaffolds

The transformation of N‑(2‑oxopropyl)acetamide → N‑acetonylacetoacetamide → 3‑acetyl‑4‑methyl‑3‑pyrrolin‑2‑one proceeds with complete regiocontrol and provides a ~ 18 % higher isolated yield relative to the phenyl‑substituted analog under the same alkaline cyclization conditions, validating its use as the preferred precursor for agrochemical pyrrolinone leads that require a 4‑methyl substituent for target‑site binding .

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